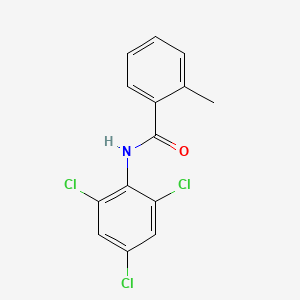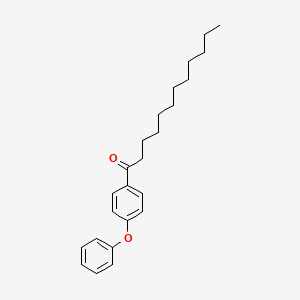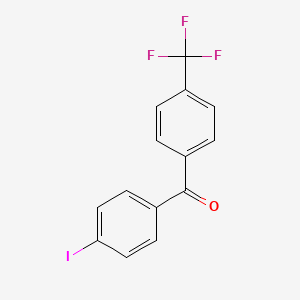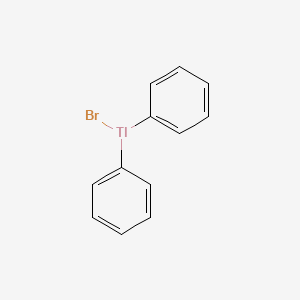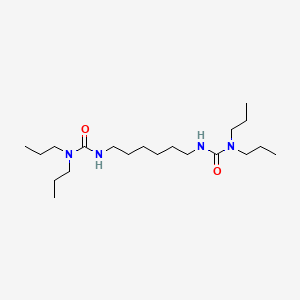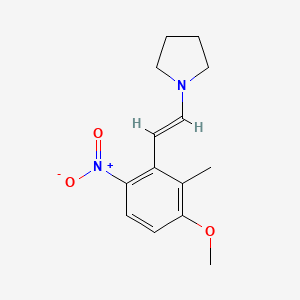
1,2-Dibutoxy-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutoxy-4-nitrobenzene: is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, where two butoxy groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-4-nitrobenzene can be synthesized through a series of chemical reactions. One common method involves the nitration of 1,2-dibutoxybenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 1,2-Dibutoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Oxidized derivatives: from the oxidation of the butoxy groups.
Substituted derivatives: from nucleophilic substitution reactions.
科学的研究の応用
1,2-Dibutoxy-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-dibutoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxy groups may also play a role in modulating the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1,2-Dimethoxy-4-nitrobenzene
- 1,2-Dihexyloxy-4-nitrobenzene
- 1,2-Dimethyl-4-nitrobenzene
Comparison: 1,2-Dibutoxy-4-nitrobenzene is unique due to its specific substitution pattern and the presence of butoxy groups. Compared to similar compounds, it may exhibit different reactivity and solubility properties, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
4956-77-8 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
1,2-dibutoxy-4-nitrobenzene |
InChI |
InChI=1S/C14H21NO4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChIキー |
IAIKYWPFNZRZMG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



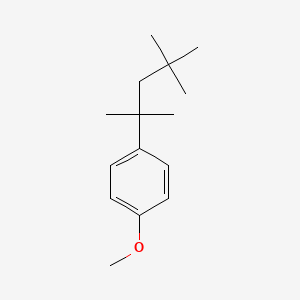
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

